Triethylenemelamine

Vue d'ensemble

Description

Triethylenemelamine (TEM) is an odorless white crystalline powder . It was formerly used in the palliative therapy of lymphomas and leukemias and is currently used as a chromosome damaging agent to induce cancer in experimental animal models .

Synthesis Analysis

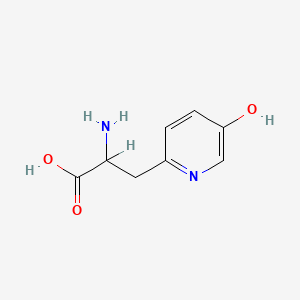

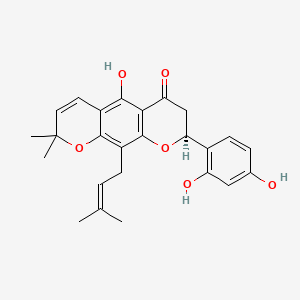

While specific synthesis methods for Triethylenemelamine were not found in the search results, it’s worth noting that the synthesis of similar compounds involves complex chemical reactions .Molecular Structure Analysis

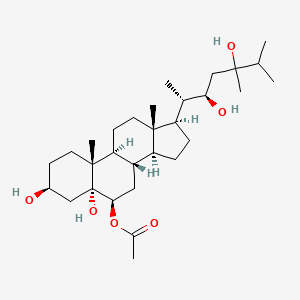

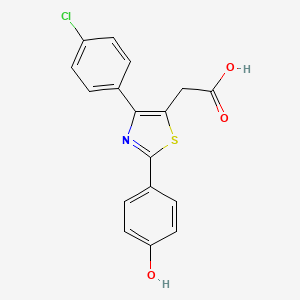

The molecular formula of Triethylenemelamine is C9H12N6 . For a detailed 3D structure, you may refer to scientific databases or resources .Chemical Reactions Analysis

Triethylenemelamine rapidly polymerizes to a white solid at its melting point of 160 °C . It degrades almost immediately at pH 3.0, rapidly at pH 5.0, and very little at pH 7.5 .Physical And Chemical Properties Analysis

Triethylenemelamine is an odorless white crystalline powder. It has a melting point of 160 °C, after which it rapidly polymerizes to a white solid . It degrades almost immediately at pH 3.0, rapidly at pH 5.0, and very little at pH 7.5 .Applications De Recherche Scientifique

Chromosome Aberration Studies

Triethylenemelamine (TEM) has been utilized in cytogenetic research to study chromosome aberrations in various mammalian cells. Research has shown that treatments with TEM can induce chromosomal aberrations, particularly when an intervening round of DNA replication has occurred . This application is crucial for understanding the effects of chemicals on genetic material and can aid in assessing genotoxicity.

Cell Cycle Analysis

TEM’s impact on the cell cycle has been explored, especially its effects on DNA synthesis and mitosis. Studies indicate that TEM likely acts on cells in the G2 period, transiently inhibiting mitosis and slowing the rate of DNA synthesis . This application is significant for cancer research and understanding how certain compounds can affect cell proliferation.

Anticancer Agent Efficacy

The compound has been investigated for its role in defining agent-specific responses in the ATR pathway, which is important for understanding the diverse signaling responses and survival pathways triggered by different anticancer agents . This research is vital for the development of targeted cancer therapies.

Mécanisme D'action

Target of Action

Triethylenemelamine (TEM), also known as Tretamine, is primarily used in chemotherapy

Mode of Action

It is known to cause chromatid aberrations in cell models . This suggests that TEM interacts with DNA or associated proteins, leading to changes in chromosome structure that can inhibit cell division and growth.

Biochemical Pathways

A study suggests that tem might be involved in the atr signaling pathway . This pathway is activated by many anticancer agents and controls cell-cycle arrest and mediates cell survival .

Result of Action

TEM has been shown to produce chromosome aberrations in various mammalian cells . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.

Action Environment

It is known that various environmental factors can affect the efficacy and toxicity of chemotherapy drugs in general . These factors can include the patient’s diet, lifestyle, and exposure to other chemicals or medications.

Safety and Hazards

Triethylenemelamine is a toxic alkylating agent used in industry. It was also used as an antineoplastic and research tool to produce chromosome aberrations and cancers . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol .

Relevant Papers Several papers have been published on Triethylenemelamine. For instance, one study examined the long-term effects of Triethylenemelamine exposure on mouse testis cells and sperm chromatin structure . Another study investigated the dominant lethal effects of Triethylenemelamine in Fischer 344 rats . These papers provide valuable insights into the effects and potential applications of Triethylenemelamine.

Propriétés

IUPAC Name |

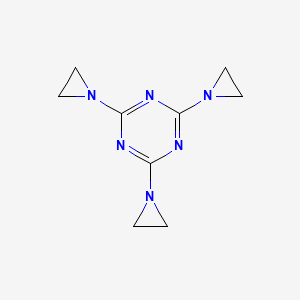

2,4,6-tris(aziridin-1-yl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-2-13(1)7-10-8(14-3-4-14)12-9(11-7)15-5-6-15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCJMVBFZDHPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=NC(=NC(=N2)N3CC3)N4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026225 | |

| Record name | Triethylenemelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylenemelamine is an odorless white crystalline powder. Melting point 160 °C, then rapidly polymerizes to a white solid. Almost immediate degradation at pH 3.0; rapid degradation at pH 5.0; and very little degradation at pH 7.5. (NTP, 1992), White, odorless solid; [Hawley] White to off-white crystalline powder; [MSDSonline] | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenemelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), WT/WT @ 26 °C: WATER 40%, CHLOROFORM 28.1%, METHYLENE CHLORIDE 19.7%, DIOXANE 9.6%, ETHANOL 7.7%, DIMETHYL CELLOSOLVE 4.8%, ETHYL ACETATE 4.5%, CARBON TETRACHLORIDE 3.6%, ACETONE 10.6%, METHYL ETHYL KETONE 4.7%, METHANOL 12.5%, BENZENE 5.6%, Soluble in oxygenated and chlorinated solvents. | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000361 [mmHg] | |

| Record name | Triethylenemelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Triethylenemelamine | |

Color/Form |

MINUTE CRYSTALS FROM CHLOROFORM, WHITE, CRYSTALLINE POWDER | |

CAS RN |

51-18-3 | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenemelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triethylenemelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethylenemelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7IY6HZG9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

282 °F (decomposes) (NTP, 1992), @ 160 °C, IT INITIALLY MELTS, THEN RAPIDLY POLYMERIZES TO WHITE SOLID | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Triethylenemelamine exert its biological effects?

A1: Triethylenemelamine functions as an alkylating agent. It forms covalent bonds with nucleophilic sites in DNA, primarily at the N7 position of guanine. [, , ] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death. [, , ]

Q2: What are the downstream consequences of Triethylenemelamine-induced DNA alkylation?

A2: DNA alkylation by TEM can lead to various downstream effects, including:* Chromosome aberrations: TEM is known to induce chromosomal abnormalities like deletions, translocations, and micronuclei formation. [, , , ] * Dominant lethal mutations: These mutations, induced in germ cells, prevent the survival of offspring. TEM exhibits a strong dose-dependent effect on dominant lethal mutation rates. [, , , ]* Cell cycle arrest and apoptosis: TEM exposure can trigger cell cycle checkpoints, leading to arrest in specific phases (G1, S, G2) and eventually apoptosis (programmed cell death). [, ]

Q3: Which cell types are particularly susceptible to Triethylenemelamine's effects?

A3: Research suggests that rapidly dividing cell populations are particularly vulnerable to TEM. This includes:* Spermatogenic cells: TEM exhibits a highly selective action on spermatogenesis, impacting sperm count, morphology, and fertility in various species including rats, mice, and quail. [, , , ]* Hematopoietic cells: Bone marrow cells, responsible for blood cell production, demonstrate high sensitivity to TEM, exhibiting chromosomal aberrations and altered cell cycle kinetics. [, , ]

Q4: Does the route of Triethylenemelamine administration impact its effects?

A4: Studies indicate that the route of administration can influence Triethylenemelamine's effects:* Intraperitoneal injection: This route generally leads to rapid absorption and systemic distribution. [, , ]* Oral administration: Oral TEM also shows antifertility effects in male rats, with comparable results to intraperitoneal injections. [] * Gavage: This method was successfully used to administer TEM in genotoxicity studies, inducing unscheduled DNA synthesis (UDS) in mouse germ cells. []

Q5: What is the evidence for Triethylenemelamine's mutagenic potential?

A5: Numerous studies demonstrate the mutagenic properties of TEM:* Dominant lethal assays: TEM consistently induces dominant lethal mutations in male germ cells of various species, demonstrating its ability to cause heritable genetic damage. [, , , ]* Chromosomal aberration tests: TEM causes a range of chromosomal abnormalities in somatic and germ cells, including micronuclei formation, highlighting its clastogenic potential. [, , , ]* Unscheduled DNA synthesis (UDS) assays: TEM induces UDS in germ cells, indicating its ability to cause DNA damage that necessitates repair mechanisms. []

Q6: Does Triethylenemelamine's mutagenic potential vary across different stages of spermatogenesis?

A6: Yes, TEM exhibits stage-specific effects on spermatogenesis:* Spermatocytes: These cells show delayed formation of chromosome aberrations after TEM exposure compared to X-ray treatment, indicating a difference in the mechanism of damage induction. []* Spermatids: These cells are highly sensitive to TEM, exhibiting a high frequency of dominant lethal mutations and translocations. [, , ]* Mature sperm: While TEM induces dominant lethal mutations in mature sperm, the frequency of heritable translocations is lower compared to spermatids. []

Q7: How does Triethylenemelamine impact the male reproductive system?

A7: TEM exerts profound effects on male reproductive function:* Reduced fertility: Studies consistently demonstrate a significant reduction in male fertility following TEM exposure across various species. [, , , , ]* Spermatogenesis disruption: TEM disrupts spermatogenesis, primarily targeting early spermatogonia and leading to depletion of mature sperm. [, , ]* Testicular atrophy: In severe cases, TEM can cause testicular atrophy, characterized by a reduction in testicular size and weight. []

Q8: What are the long-term consequences of Triethylenemelamine exposure on male reproductive function?

A8: While TEM's effects on male fertility can be reversible at lower doses, prolonged exposure or higher doses can lead to prolonged or permanent sterility. [, , ]

Q9: Does Triethylenemelamine impact other organs or systems besides the reproductive system?

A9: Yes, TEM can affect other tissues, particularly those with high cell turnover rates:* Hematopoietic system: TEM exposure can lead to bone marrow suppression, potentially causing a decrease in red blood cells, white blood cells, and platelets. [, , ] This effect is temporary at lower doses but can be more severe with higher doses. * Gastrointestinal tract: Some studies report gastrointestinal disturbances as a side effect of TEM treatment. []

Q10: What are the known toxicological concerns associated with Triethylenemelamine?

A10: Triethylenemelamine is a potent mutagen and potential carcinogen:

- Carcinogenicity: While TEM's use as a chemotherapeutic agent has declined, studies link it to an increased risk of secondary malignancies, particularly leukemia and lymphoma. []

- Developmental toxicity: TEM exhibits transplacental genotoxicity, inducing chromosomal abnormalities in fetal tissues. []

Q11: How does the chemical structure of Triethylenemelamine contribute to its alkylating activity?

A11: Triethylenemelamine possesses three ethyleneimine rings, each containing a highly reactive nitrogen atom. [, , ] These nitrogen atoms act as strong nucleophiles, readily forming covalent bonds with electron-rich sites on DNA bases, leading to its alkylating properties. [, , ]

Q12: Have any structural analogs of Triethylenemelamine been investigated?

A12: Yes, studies have investigated structural analogs to understand the importance of the trifunctional nature of TEM. These studies reveal:

- Trifunctional compounds: Similar to TEM, other trifunctional alkylating agents exhibit potent antifertility effects. []

- Monofunctional compounds: While less potent, monofunctional analogs still demonstrate significant damage to the seminiferous epithelium at higher doses, indicating the importance of alkylation for its effects. []

Q13: How are flow cytometry and other analytical techniques used in Triethylenemelamine research?

A14: Flow cytometry has emerged as a valuable tool in TEM research, enabling scientists to:* Assess DNA damage: Measure changes in DNA content and cell cycle kinetics following TEM exposure. [, , ]* Evaluate sperm chromatin structure: Determine the impact of TEM on sperm chromatin integrity. []* Analyze cell populations: Quantify cell death and cell cycle arrest in response to TEM treatment. []* Micronucleus Assay: Detect the presence of micronuclei in erythrocytes as a marker of chromosomal damage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.